molecular formula C9H9NO2 B1604071 2-(2-Hydroxyethoxy)benzonitrile CAS No. 313655-45-7

2-(2-Hydroxyethoxy)benzonitrile

Cat. No. B1604071
M. Wt: 163.17 g/mol
InChI Key: GUZKSNZTSYVJOZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)benzonitrile, also known as HEBN, is a white crystalline compound. It has a molecular weight of 163.18 and its IUPAC name is 2-(2-hydroxyethoxy)benzonitrile .


Molecular Structure Analysis

The molecular formula of 2-(2-Hydroxyethoxy)benzonitrile is C9H9NO2 . The InChI code is 1S/C9H9NO2/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4,11H,5-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Hydroxyethoxy)benzonitrile include a molecular weight of 163.18 . Other specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Field: Organic Chemistry

Application Summary

“2-(2-Hydroxyethoxy)benzonitrile” is a chemical compound with the molecular formula C9H9NO2 . It is used in various chemical reactions in the field of organic chemistry .

Field: Green Chemistry

Application Summary

“2-(2-Hydroxyethoxy)benzonitrile” can be used in the green synthesis of benzonitrile . Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .

3. Methods of Application or Experimental Procedures: The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application . In this study, a novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . The ionic liquid exhibited the multiple roles of co-solvent, catalysis, and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .

Results or Outcomes

When the molar ratio of benzaldehyde to hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was 1:1.5, the volume ratio of paraxylene to the ionic liquid was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

Field: Advanced Coating Production

Application Summary

“2-(2-Hydroxyethoxy)benzonitrile” can be used in the production of benzoguanamine , which is a widely used advanced coating . Benzoguanamine is a derivative of melamine and is used in the production of various resins and plastics .

Safety And Hazards

The safety data sheet for 2-(2-Hydroxyethoxy)benzonitrile indicates that it is classified as having acute oral toxicity (Category 4, H302) and skin corrosion/irritation (Category 2, H315) . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

2-(2-hydroxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZKSNZTSYVJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621878
Record name 2-(2-Hydroxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethoxy)benzonitrile

CAS RN

313655-45-7
Record name 2-(2-Hydroxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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